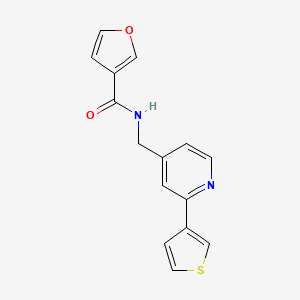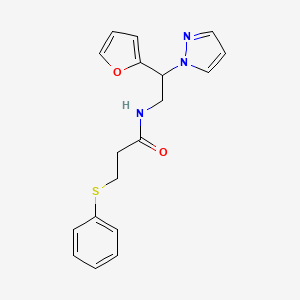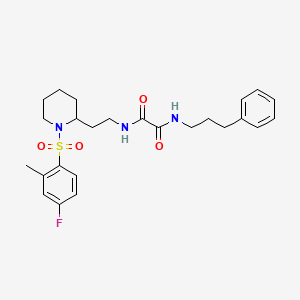![molecular formula C7H13F2NO B2459055 [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568002-74-3](/img/structure/B2459055.png)
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568002-74-3 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C7H13F2NO . It has an average mass of 165.181 Da and a monoisotopic mass of 165.096527 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.18 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found .科学的研究の応用
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has been studied for its potential applications in medicinal chemistry, particularly as a chiral building block for the synthesis of biologically active compounds. This compound can be used as a starting material for the synthesis of various pharmaceuticals, such as antihypertensive agents, anticonvulsants, and analgesics. This compound can also be used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis.
作用機序
The mechanism of action of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is not fully understood, but it is believed to act as a GABA receptor agonist. This compound can increase the binding affinity of GABA to its receptor, leading to an increase in GABAergic neurotransmission. This can result in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models. This compound can also enhance the analgesic effects of opioids and reduce the development of tolerance to opioids. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound can be difficult to synthesize in large quantities, and its chiral nature can make it challenging to work with. This compound can also be expensive to produce, which can limit its use in some experiments.
将来の方向性
The potential applications of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol in medicinal chemistry are vast, and there are several future directions for research in this area. One direction is to explore the use of this compound as a chiral building block for the synthesis of new pharmaceuticals with improved therapeutic properties. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target the GABA receptor. Additionally, future research could focus on the optimization of the synthesis of this compound to improve yields and reduce costs.
合成法
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 2,2-difluoroethanol in the presence of a catalyst. The resulting intermediate is then reduced to the final product, this compound, using a reducing agent such as sodium borohydride. The synthesis of this compound can be optimized by controlling the reaction conditions, such as temperature, pressure, and reactant ratios, to achieve high yields and purity.
Safety and Hazards
According to the Classification and Labelling (C&L) Inventory, this compound has several hazard statements: Acute Tox. 4 H302, Skin Irrit. 2 H315, Eye Dam. 1 H318, STOT SE 3 H335 (Respiratory tract irritation, inhalation) . This indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568002-74-3 |
Source


|
| Record name | [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)
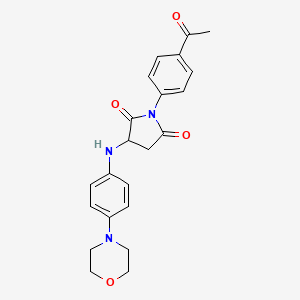

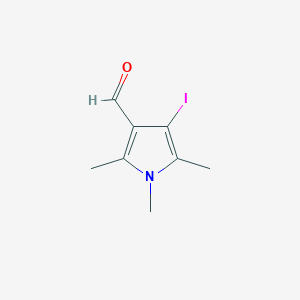
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2458979.png)
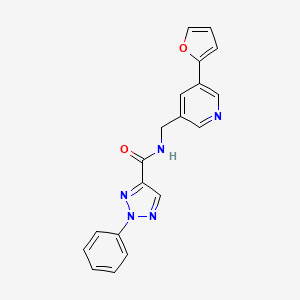

![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)
